2-Isopropoxynicotinonitrile

Descripción general

Descripción

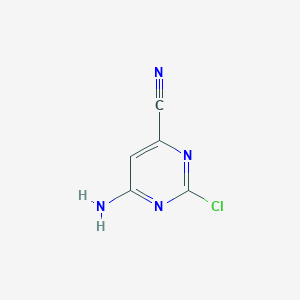

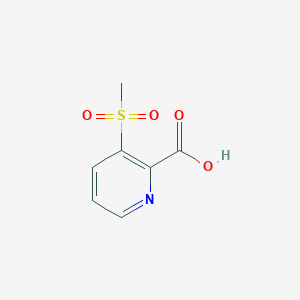

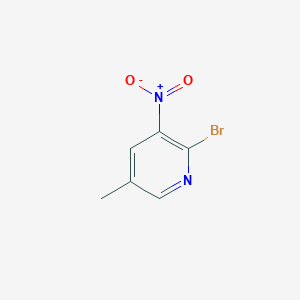

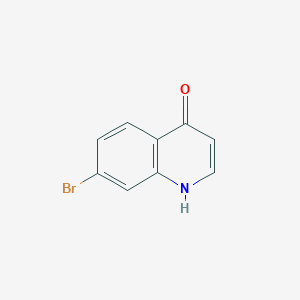

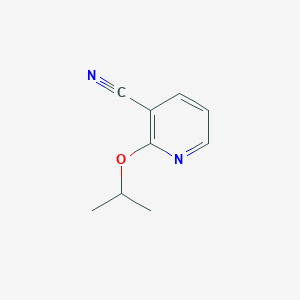

2-Isopropoxynicotinonitrile is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is used in various scientific studies and research.

Synthesis Analysis

The synthesis of 2-Isopropoxynicotinonitrile involves the reaction of 2-chloronicotinonitrile with 2-propanol in the presence of potassium hydroxide and 18-crown-6 ether in toluene at 60 degrees Celsius for 16 hours . The reaction mixture is then quenched with water, and the organic phase is separated, washed with water, dried over sodium sulfate, and concentrated to yield the crude product .Physical And Chemical Properties Analysis

2-Isopropoxynicotinonitrile is a liquid at room temperature . More detailed physical and chemical properties may require experimental determination or consultation of specialized databases.Aplicaciones Científicas De Investigación

Kinetics and Reaction Studies

- Kinetics with Various Gases : The kinetics of reactions involving isopropoxy radicals, such as those derived from 2-isopropoxynicotinonitrile, with gases like NO, NO2, and O2 have been studied. These findings are significant for understanding the behavior of these compounds under different environmental conditions (Balla, Nelson, & McDonald, 1985).

Biological and Medical Applications

Cell Detachment and Bioengineering : Poly(N-isopropyl acrylamide), a related compound, has been used extensively in bioengineering, particularly for nondestructive release of biological cells and proteins. This has applications in studying the extracellular matrix, cell sheet engineering, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).

Thermoresponsive Polymer for Drug Delivery : Poly(N-isopropyl acrylamide) is also a thermoresponsive polymer widely investigated for drug delivery applications. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been a subject of research, highlighting its potential in this field (Convertine et al., 2004).

Allosteric Modifiers of Hemoglobin : Research has been conducted on designing and synthesizing novel compounds that can decrease the oxygen affinity of human hemoglobin. This research could be relevant to clinical and biological areas requiring oxygen supply management, such as in ischemia or stroke (Randad et al., 1991).

Industrial and Environmental Applications

Corrosion Inhibition : Studies have shown that pyridine derivatives, similar to 2-isopropoxynicotinonitrile, are effective as corrosion inhibitors for steel in acidic environments. This research is crucial for the protection of metal structures and components in industrial settings (Ansari, Quraishi, & Singh, 2015).

Ultrasound Irradiation in Radiopharmaceutical Kits : Ultrasound irradiation techniques have been applied to the reconstitution of radiopharmaceutical kits, which could have implications for the efficiency and speed of preparing radiotracers for medical imaging (Saadati & Ahmadi, 2016).

Smart Hydrogels for Biomedical Applications : Poly(N-isopropylacrylamide)-based smart hydrogels, exhibiting thermo-responsive properties, have been researched for applications such as drug delivery, tissue regeneration, and artificial muscles. These hydrogels' unique properties make them promising for various technological applications (Tang et al., 2021).

Safety and Hazards

The safety information for 2-Isopropoxynicotinonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

Mecanismo De Acción

Biochemical Pathways

It’s possible that this compound influences multiple pathways, leading to downstream effects on cellular function .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing how much of the compound reaches its targets within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Isopropoxynicotinonitrile. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .

Propiedades

IUPAC Name |

2-propan-2-yloxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUSGPQNEMZNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504145 | |

| Record name | 2-[(Propan-2-yl)oxy]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxynicotinonitrile | |

CAS RN |

75424-70-3 | |

| Record name | 2-[(Propan-2-yl)oxy]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.